

# Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-6-chloropyridine-3,5-dicarbonitrile

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This technical guide details a high-yield synthesis pathway for **2-amino-6-chloropyridine-3,5-dicarbonitrile**, an important intermediate in medicinal chemistry. The described method is a one-pot reaction involving readily available starting materials.

## I. Overview of the Synthesis Pathway

The synthesis of **2-amino-6-chloropyridine-3,5-dicarbonitrile** is achieved through a condensation reaction followed by cyclization and chlorination. The reaction proceeds from malononitrile and triethyl orthoformate in the presence of pyridine, followed by treatment with concentrated hydrochloric acid.

## II. Experimental Protocol

This section provides a detailed methodology for the synthesis of **2-amino-6-chloropyridine-3,5-dicarbonitrile**.

Materials:

- Malononitrile
- Triethyl orthoformate

- Pyridine
- Concentrated Hydrochloric Acid (HCl)
- Water
- Ethanol
- Diethyl ether

Procedure:

- A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is prepared.[\[1\]](#)
- The mixture is heated to reflux for 20 minutes.[\[1\]](#)
- After the reflux period, concentrated HCl is added to the reaction mixture at a temperature of 80°C.[\[1\]](#)
- The mixture is then cooled to room temperature, and water is added to precipitate the product.[\[1\]](#)
- The resulting precipitate is collected by filtration.[\[1\]](#)
- The collected solid is washed successively with water, ethanol, and diethyl ether to afford the final product, **2-amino-6-chloropyridine-3,5-dicarbonitrile**.[\[1\]](#)

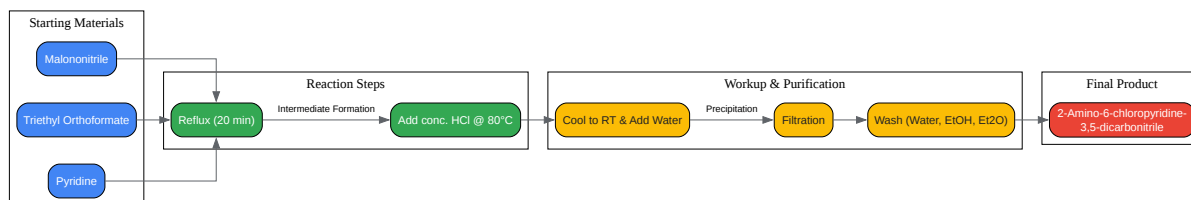
### III. Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of **2-amino-6-chloropyridine-3,5-dicarbonitrile**.

Parameter	Value	Reference
Yield	96%	[1]
Molar Ratio (malononitrile:triethyl orthoformate:pyridine)	2:1:1	[1]
Reaction Temperature (HCl addition)	80°C	[1]
Reflux Time	20 minutes	[1]

## IV. Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis process.



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Caption: Synthesis workflow for **2-amino-6-chloropyridine-3,5-dicarbonitrile**.

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## References

- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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